1-Amino-6-(difluoromethyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
6-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H,14H2 |
InChI Key |
KAAIJWYAMBSRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 6 Difluoromethyl Naphthalene and Its Derivatives
Strategies for Naphthalene (B1677914) Core Functionalization
The functionalization of the naphthalene core is a well-explored area of organic synthesis, driven by the prevalence of naphthalene-containing compounds in pharmaceuticals and material science. nih.gov Strategies for introducing substituents onto the naphthalene ring can be broadly categorized into metal-catalyzed cross-coupling reactions and Lewis acid-catalyzed transformations. These methods offer a versatile toolkit for chemists to achieve desired substitution patterns with high degrees of selectivity.
Metal-Catalyzed Coupling Reactions for Naphthalene Scaffolds
Transition metal catalysis has become an indispensable tool for the functionalization of aromatic systems, including naphthalene. researchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance. Palladium, copper, zinc, and rhodium are among the most utilized metals for forging new carbon-carbon and carbon-heteroatom bonds on the naphthalene ring.
Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the functionalization of naphthalene derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the introduction of amino groups onto aromatic rings. For the synthesis of 1-Amino-6-(difluoromethyl)naphthalene, a key step could involve the palladium-catalyzed amination of a pre-functionalized naphthalene, such as 1-bromo-6-(difluoromethyl)naphthalene. The versatility of palladium catalysts allows for the use of a wide range of amine sources, including ammonia (B1221849) surrogates or protected amines. nih.gov
Palladium-catalyzed C-H functionalization has also emerged as a powerful strategy. For instance, the dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide (DMF) as the dimethylamino source has been reported to occur exclusively at the 4-position, highlighting the regiochemical control achievable with these systems. rsc.org Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives provide access to complex three-dimensional structures. nih.govmit.eduacs.org These reactions can create all-carbon quaternary stereocenters with high enantioselectivity, demonstrating the utility of palladium catalysis in generating molecular complexity from simple aromatic precursors. nih.gov
| Reaction Type | Naphthalene Substrate | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| C-H Dimethylamination | 1-Chloromethylnaphthalene | Pd(OAc)₂, P(c-Hex)₃, NaO-t-Bu, DMF | 1-(Chloromethyl)-4-(dimethylamino)naphthalene | High |
| Asymmetric Dearomatization | N-(2-bromophenyl)-N-methylnaphthalen-1-amine | Pd(dba)₂, Chiral Ligand, Base | Chiral benzocarbazole derivative | High Yield, High Enantioselectivity |
| Amination | Chloromethylnaphthalene derivatives | Pd(PPh₃)₄, various amines | Naphthylamines | Satisfactory to good |
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for the functionalization of naphthalenes. Copper catalysis is particularly effective for the formation of carbon-nitrogen bonds. For example, the synthesis of naphthalene-1,3-diamine derivatives has been achieved through a copper(II)-catalyzed reaction of haloalkynes with amines. nih.gov This reaction is proposed to proceed through a coupling reaction followed by the dimerization of ynamines. nih.gov
Copper-catalyzed C-H functionalization is also a valuable tool. The remote para-C-H sulfonylation of naphthylamides has been realized using a copper catalyst with a picolinamide (B142947) directing group. researchgate.net This strategy allows for the selective functionalization of the C4 position of 1-naphthylamides, demonstrating the potential for regioselective C-H bond activation. researchgate.net Furthermore, copper-catalyzed direct amination of benzylic hydrocarbons with arylamines has been developed, which could be conceptually extended to the functionalization of substituted naphthalenes. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Product |
|---|---|---|---|
| Diamine Synthesis | Haloalkynes and Amines | Cu(II) catalyst | Naphthalene-1,3-diamine derivatives |
| Remote C-H Sulfonylation | Naphthylamides | Copper catalyst, Picolinamide | para-Sulfonylated naphthylamides |
| Benzylic C-H Amination | Benzylic hydrocarbons and Arylamines | Cu/DTBP | Aromatic secondary amines |
While zinc is more commonly used as a stoichiometric reagent in reactions like the Reformatsky or Simmons-Smith reactions, its role as a catalyst in the functionalization of naphthalenes is less prominent compared to palladium and copper. However, organozinc reagents are valuable intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. For instance, a 6-(difluoromethyl)naphthylzinc reagent could be prepared and subsequently used in a Negishi coupling with a suitable electrophile to introduce the difluoromethyl group onto the naphthalene core.
In the context of amination, zinc is often used as a reducing agent. For example, the reduction of nitroarenes to anilines can be achieved with zinc metal in the presence of an acid. masterorganicchemistry.comcommonorganicchemistry.com This method is highly effective for the conversion of a nitro group, which could be introduced onto the naphthalene ring via electrophilic nitration, into the desired amino group for the final step in the synthesis of this compound.
Rhodium catalysts have shown utility in the synthesis and functionalization of naphthalene derivatives, particularly through C-H activation and annulation reactions. For instance, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted naphthalenes. researchgate.net While not a direct functionalization of a pre-existing naphthalene core, this method builds the naphthalene ring system with inherent substitution.
Rhodium has also been employed for the regioselective alkenylation of naphthalene at the β-position. researchgate.net This catalyst-controlled functionalization demonstrates the ability to direct substituents to specific positions on the naphthalene ring that may be difficult to access through classical electrophilic substitution. researchgate.net
Lewis Acid-Catalyzed Transformations in Naphthalene Synthesis
Lewis acids play a crucial role in promoting a variety of transformations for the synthesis and functionalization of naphthalenes. A classic example is the Friedel-Crafts reaction, where a Lewis acid such as aluminum chloride (AlCl₃) is used to generate a potent electrophile for the alkylation or acylation of the naphthalene ring. The regioselectivity of these reactions is often temperature-dependent, with attack at the α-position being kinetically favored and attack at the β-position being thermodynamically favored.
More contemporary applications of Lewis acids include the catalysis of rearrangement reactions to construct the naphthalene skeleton. For example, the rearrangement of vinylcyclopropenes can be catalyzed by Lewis acids to form naphthalenes. acs.org The choice of Lewis acid can dramatically influence the reaction outcome, with BF₃·OEt₂ favoring the formation of naphthalenes. acs.org Additionally, Lewis acids can be employed to control the regioselectivity of functionalization. For instance, an aluminum Lewis acid has been used as a steric shield to direct the C6-alkylation of a 1-naphthyl amide. researchgate.net This approach highlights the potential of Lewis acids to modulate the inherent reactivity of the naphthalene core to achieve otherwise difficult-to-access substitution patterns. researchgate.net
| Reaction Type | Substrate | Lewis Acid | Product |
|---|---|---|---|
| Rearrangement | Vinylcyclopropenes | BF₃·OEt₂ | Naphthalenes |
| Regioselective Alkylation | 1-Naphthyl amide | Aluminum Lewis acid | C6-alkylated naphthalene |
Cycloaddition, Carboannulation, and Benzannulation Reactions in Naphthalene Formation
The formation of the naphthalene bicyclic aromatic system can be efficiently achieved through reactions that build the second ring onto a pre-existing benzene (B151609) derivative. These methods are powerful tools for creating highly substituted naphthalenes.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of naphthalene synthesis. A notable example involves the reaction of 2-pyrone with benzyne, where the initial cycloaddition is followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to form the naphthalene product. rsc.orgrsc.org This method has been adapted for synthesizing multisubstituted naphthalenes by using functionalized 2-pyrones and aryne intermediates. rsc.org For instance, 2-pyrones bearing electron-withdrawing groups, such as bromo and trifluoromethyl, have been shown to react smoothly. rsc.org Visible-light energy-transfer catalysis has also enabled the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes to create complex three-dimensional scaffolds. nih.gov
Carboannulation Reactions: Palladium-catalyzed carboannulation of internal alkynes represents an efficient method for preparing a variety of substituted naphthalenes. acs.org This process forms two new carbon-carbon bonds in a single step, accommodates various functional groups, and typically results in excellent yields of highly substituted products. acs.org
Benzannulation Reactions: Benzannulation is a powerful strategy for accessing novel aromatic structures, including naphthalene-containing compounds. This approach can involve the reaction of silyl-protected acetylenes to yield 2-naphthylsilanes, which serve as versatile building blocks for further derivatization. Regiocontrolled benzannulation has been utilized as a key step in the synthesis of complex molecules composed of multisubstituted naphthalenes. acs.orgnih.gov
Table 1: Comparison of Ring Formation Strategies
| Reaction Type | Key Reactants | General Characteristics | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | Diene (e.g., 2-pyrone) + Dienophile (e.g., aryne) | Forms the second ring via a concerted mechanism, often followed by an elimination/aromatization step. | rsc.orgrsc.org |
| Carboannulation | Internal alkynes, Aryl halides | Often transition-metal-catalyzed (e.g., Palladium); forms multiple C-C bonds in one step. | acs.org |
| Benzannulation | Acyclic precursors, Silyl-haloacetylenes | Builds a benzene ring onto an existing structure to form the naphthalene system. Can be highly regiocontrolled. | acs.org |
Miscellaneous Reaction Pathways for Naphthalene Core Assembly
Beyond the major annulation strategies, several other methods have been developed for the synthesis of the naphthalene core.
Haworth Synthesis: A classical method that involves the Friedel-Crafts acylation of benzene with succinic anhydride, followed by a series of reduction and cyclization steps to build the second ring. youtube.com
Electrophilic Cyclization: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization using electrophiles like I₂, Br₂, or NBS to regioselectively prepare a wide variety of substituted naphthalenes under mild conditions. nih.gov
From Phenyl-Substituted Butenes/Butenoic Acids: The naphthalene skeleton can be formed through the cyclization and aromatization of precursors like 4-phenylbut-1-ene or 4-phenylbut-3-enoic acid at high temperatures. youtube.com
Nitrogen-to-Carbon Transmutation: A modern approach involves the skeletal editing of isoquinolines. nih.gov In this method, the nitrogen atom of the isoquinoline (B145761) ring is precisely swapped for a carbon unit using a phosphonium (B103445) ylide, providing direct access to substituted naphthalenes. nih.gov
Introduction of the Amino Group
Once the naphthalene core is established, or during its synthesis, an amino group can be introduced through several reliable methods.
Reductive Amination Strategies
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org To synthesize an aminonaphthalene, a suitable naphthalenone or naphthaldehyde precursor would be required. The process involves two main steps:
Imine Formation: The carbonyl group reacts with an amine source (like ammonia for a primary amine) under weakly acidic conditions to form an intermediate imine (or enamine). wikipedia.orgmasterorganicchemistry.com
Reduction: The imine intermediate is then reduced in situ to the corresponding amine. wikipedia.org
A key advantage of this method is that many reducing agents can selectively reduce the imine in the presence of the starting carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Reference |
|---|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Reduces imines faster than ketones/aldehydes; stable in mildly acidic conditions. | masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF | A milder, less toxic alternative to NaBH₃CN; sensitive to water. | commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce both imines and carbonyls; typically added after imine formation is complete. | masterorganicchemistry.comcommonorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Various | A "green" method that avoids hydride reagents. Can be performed in one pot. | wikipedia.org |
Nucleophilic Aromatic Substitution with Amine Precursors
Nucleophilic aromatic substitution (SNAr) is a direct method for introducing an amino group onto an aromatic ring that contains a suitable leaving group (e.g., a halogen) and is activated by at least one strong electron-withdrawing group. masterorganicchemistry.comyoutube.com The difluoromethyl group is electron-withdrawing and would facilitate such a reaction.
The mechanism proceeds via an addition-elimination pathway:
Addition: A strong nucleophile, such as an amide ion (NH₂⁻) or ammonia (NH₃), attacks the electron-deficient carbon atom bearing the leaving group. youtube.com This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. scranton.edu
This reaction is particularly effective when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com
Bucherer Reactions for Aminonaphthalene Synthesis
The Bucherer reaction is a classic and highly effective method for the synthesis of naphthylamines from naphthols. wikipedia.org It involves the reversible conversion of a naphthol to a naphthylamine in the presence of aqueous ammonia and sodium bisulfite (or sulfite). wikipedia.orgorganicreactions.org
The reaction is particularly valuable in industrial chemistry for the synthesis of dye precursors. wikipedia.org The mechanism begins with the protonation of the naphthol ring, followed by the addition of a bisulfite anion. wikipedia.org This intermediate then reacts with an amine (ammonia in this case), and subsequent dehydration and elimination of sodium bisulfite yields the final naphthylamine. wikipedia.org The reaction's reversibility means it can also be used to convert naphthylamines back to naphthols. organicreactions.org Recent advancements have shown that this reaction can be performed efficiently under microwave irradiation, significantly reducing reaction times from hours to minutes. tandfonline.comtandfonline.com
Introduction of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a valuable functional group in medicinal and agricultural chemistry, often acting as a bioisostere for a hydroxyl or thiol group. scispace.comnih.gov Its introduction into an aromatic system like naphthalene can be achieved through several strategies.
Deoxyfluorination of Aldehydes: A common method involves the conversion of a formyl group (-CHO) on the naphthalene ring into the difluoromethyl group. This is typically achieved using deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST).
Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CHF₂) which then adds to the naphthalene ring. Reagents such as zinc(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) can serve as precursors for the radical under oxidative conditions.
Ring Construction Strategy: A powerful method involves building the naphthalene ring from precursors that already contain the difluoromethyl group. For instance, o-bromophenyl-bearing 1,1-difluoroallenes can undergo an intramolecular insertion in the presence of a palladium catalyst. scispace.com This reaction forms a six-membered carbocycle through regioselective C-C bond formation, directly yielding difluoromethylated naphthalenes. scispace.com
Direct C-H Difluoromethylation: Recent advances have focused on the direct replacement of a C-H bond with a C-CHF₂ bond. While much of this research has focused on heterocycles like pyridines, the principles can be extended to other aromatic systems. nih.goveurekalert.orgresearchgate.net These methods often involve generating a difluoromethylating agent that can react with the aromatic ring through a radical or other reactive pathway. nih.gov
Table 3: Methods for Introducing a Difluoromethyl Group
| Method | Precursor Functional Group | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|---|
| Deoxyfluorination | Aldehyde (-CHO) | DAST, Deoxo-Fluor® | Converts a C=O bond to a CF₂ group. | scispace.com |
| Radical Addition | Aromatic C-H | Radical initiators, CHF₂ radical source (e.g., Zn(SO₂CF₂H)₂) | Adds a •CHF₂ radical to the aromatic ring. | nih.gov |
| Ring Construction | Alkynes, Allenes | Palladium catalysis, Precursors with existing CHF₂ group | Builds the aromatic ring with the CHF₂ group already incorporated. | scispace.com |
Late-Stage Difluoromethylation Techniques
Late-stage functionalization, the introduction of a key functional group at a late step in a synthetic sequence, is a powerful strategy in drug discovery and development. For a molecule like this compound, this would involve the introduction of the –CF2H group onto a pre-existing aminonaphthalene scaffold. Several approaches have been developed for this purpose.
Electrophilic Difluoromethylation
Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to a nucleophilic substrate. While direct electrophilic difluoromethylation of an electron-rich aromatic ring like naphthalene can be challenging, this approach is often applied to carbanions or other soft nucleophiles. For the synthesis of derivatives, a common strategy involves the deprotonation of a suitable precursor to generate a nucleophilic carbon, which then reacts with an electrophilic difluoromethylating agent.
A variety of electrophilic difluoromethylating reagents have been developed, including sulfonium (B1226848) salts. These reagents, however, often show limited reactivity towards electron-rich aromatic systems directly and are more commonly employed in the functionalization of active methylene (B1212753) compounds.
| Reagent Class | Example Reagent | Substrate Type |
| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | β-ketoesters, malonates |
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation employs a reagent that acts as a "CF2H-" synthon. This is a more common approach for the functionalization of aromatic rings, typically involving the reaction of an organometallic species with an electrophilic precursor. For instance, a bromo- or iodo-substituted aminonaphthalene derivative could be converted into an organometallic reagent (e.g., Grignard or organolithium) and then treated with a source of electrophilic fluorine.
Alternatively, and more directly, nucleophilic difluoromethylating agents can react with suitable electrophilic precursors. For example, a pre-functionalized naphthalene ring bearing a leaving group could undergo nucleophilic substitution with a difluoromethyl anion equivalent. Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) can serve as precursors to the difluoromethyl nucleophile under specific conditions.
A significant advancement in this area is the use of difluoromethyl phenyl sulfone (PhSO2CF2H) and related reagents. nih.gov These reagents can be deprotonated to form a potent nucleophile that can react with a variety of electrophiles. cas.cn For instance, a formyl group at the 6-position of a protected 1-aminonaphthalene could be a suitable electrophile for such a reaction, followed by reduction to furnish the difluoromethyl group.
| Reagent | Substrate Type | Conditions |
| Me3SiCF2H | Carbonyl compounds, Imines | Fluoride (B91410) source (e.g., CsF) |
| PhSO2CF2H | Aldehydes, Ketones, Alkyl halides | Strong base (e.g., t-BuOK) |
Radical Difluoromethylation Approaches
Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of arenes and heteroarenes, often under mild, photoredox-catalyzed conditions. mdpi.com This approach avoids the need for pre-functionalization of the aromatic ring. In the context of 1-aminonaphthalene, a direct C-H difluoromethylation at the 6-position would be an ideal and atom-economical transformation.
Various sources of the difluoromethyl radical (•CF2H) have been developed, including sulfinate salts (e.g., Zn(SO2CF2H)2) and sulfonyl chlorides. The reaction typically involves the generation of the •CF2H radical, which then adds to the aromatic ring. Subsequent oxidation and deprotonation steps lead to the desired difluoromethylated product. The regioselectivity of such reactions on substituted naphthalenes can be influenced by both electronic and steric factors. For 1-aminonaphthalene, the directing effect of the amino group would need to be considered.
| Radical Source | Catalyst/Initiator | Substrate Type |
| CF3SO2Cl | Photoredox catalyst | Arenes, Heteroarenes |
| Zn(SO2CF2H)2 | Photoredox catalyst or thermal initiator | Arenes, Heteroarenes |
| CF2HSO2Na | Organic photoredox catalyst | Heterocycles |
Cross-Coupling Reactions for C-CF2H Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, a plausible strategy would involve the coupling of a 6-halo-1-aminonaphthalene derivative (e.g., bromo or iodo) with a difluoromethyl source.
Palladium and copper catalysts are commonly employed for such transformations. A variety of difluoromethylating agents have been developed for use in these reactions, including organometallic reagents and compounds that can generate a metal-difluoromethyl species in situ. For example, a palladium-catalyzed reaction could couple a 6-iodo-1-aminonaphthalene with a difluoromethyl-containing organotin or organoboron reagent. Copper-catalyzed reactions often utilize difluoromethyl sources like TMSCF2H.
| Catalyst | Coupling Partner 1 | Coupling Partner 2 |
| Palladium complex | Aryl halide/triflate | Difluoromethyl organometallic reagent |
| Copper complex | Aryl halide | TMSCF2H |
Difluorocarbene Reagents in Difluoromethylation
Difluorocarbene (:CF2) is a versatile intermediate that can be used to introduce the difluoromethyl group. cas.cn The reaction of difluorocarbene with a nucleophile, followed by protonation, can lead to the formation of a C-CF2H bond. For aromatic systems, insertion of difluorocarbene into a C-H bond is a potential, though often challenging, route.
More commonly, difluorocarbene is trapped by heteroatom nucleophiles. In the context of 1-aminonaphthalene, the amino group could potentially react with difluorocarbene. nih.govcas.cn However, achieving selective C-difluoromethylation in the presence of a nucleophilic amino group would require careful control of reaction conditions.
Difluorocarbene can be generated from various precursors, such as TMSCF3, fluoroform (CHF3), or diethyl bromodifluoromethylphosphonate. Transition metal-catalyzed difluorocarbene transfer reactions have also been developed, which can offer greater control over reactivity and selectivity. nsf.gov
| Precursor | Method of Generation | Reactive Species |
| TMSCF3 | Fluoride activation | :CF2 |
| CHF3 | Strong base | :CF2 |
| BrCF2PO(OEt)2 | Base | :CF2 |
Stereoselective Difluoromethylation Strategies
The introduction of a difluoromethyl group can create a stereocenter, and the development of stereoselective methods for this transformation is an active area of research. While direct asymmetric difluoromethylation of the naphthalene ring of 1-aminonaphthalene is not a straightforward process, stereoselective methods are highly relevant for the synthesis of derivatives where the difluoromethyl group is attached to a chiral center adjacent to the naphthalene core.
For example, the nucleophilic addition of a difluoromethyl anion equivalent to a chiral imine derived from a naphthaldehyde precursor can proceed with high diastereoselectivity. Subsequent manipulation of the resulting amine would provide access to enantiomerically enriched difluoromethylated compounds. Chiral catalysts, including phase-transfer catalysts and transition metal complexes with chiral ligands, have been employed to achieve enantioselective difluoromethylation of various substrates. nih.gov
| Strategy | Chiral Auxiliary/Catalyst | Substrate Type |
| Diastereoselective Addition | Chiral sulfinimines | Aldehydes, Ketones |
| Enantioselective Addition | Chiral phase-transfer catalyst | β-Ketoesters |
| Enantioselective Cross-Coupling | Chiral ligand-metal complex | Prochiral nucleophile/electrophile |
Advanced Spectroscopic and Crystallographic Elucidation of 1 Amino 6 Difluoromethyl Naphthalene
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the covalent bonds within a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify functional groups and elucidate the molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 1-amino-6-(difluoromethyl)naphthalene, characteristic vibrational modes would be expected for the amino (-NH₂), difluoromethyl (-CHF₂), and naphthalene (B1677914) ring C-H and C-C bonds.
Key expected vibrational regions for this compound would include:
N-H Stretching: Typically observed in the 3500-3300 cm⁻¹ region as two distinct bands for the symmetric and asymmetric stretching of the primary amine.
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations usually appear in the 3100-3000 cm⁻¹ range.
C-H Stretching (Difluoromethyl): The C-H stretch of the -CHF₂ group would be expected in the 3000-2900 cm⁻¹ region.
C=C Stretching (Aromatic): The characteristic stretching vibrations of the naphthalene ring's carbon-carbon double bonds would be found in the 1650-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the amino group typically appears around 1650-1580 cm⁻¹.
C-F Stretching: The strong, characteristic C-F stretching vibrations of the difluoromethyl group would be prominent in the 1100-1000 cm⁻¹ region.
C-N Stretching: This vibration is expected in the 1350-1250 cm⁻¹ range.
C-H Out-of-Plane Bending: These aromatic C-H bending vibrations, which are indicative of the substitution pattern on the naphthalene ring, would be observed in the 900-675 cm⁻¹ region.
A hypothetical data table for the FT-IR spectrum is presented below, illustrating the expected vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3450 | Asymmetric N-H Stretching |
| ~3350 | Symmetric N-H Stretching |
| ~3050 | Aromatic C-H Stretching |
| ~2980 | C-H Stretching (-CHF₂) |
| ~1620 | N-H Bending |
| ~1580, 1500, 1450 | Aromatic C=C Stretching |
| ~1300 | C-N Stretching |
| ~1100-1000 | C-F Stretching |
| ~850, 800, 750 | Aromatic C-H Out-of-Plane Bending |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the naphthalene ring and the symmetric vibrations of the substituents would be expected to be strong in the FT-Raman spectrum of this compound.
Expected prominent peaks in the FT-Raman spectrum would include:
Aromatic C-H Stretching: Around 3050 cm⁻¹.
Ring C=C Stretching: Strong bands in the 1600-1400 cm⁻¹ region, characteristic of the naphthalene core.
Symmetric C-F Stretching: A strong, polarized band for the symmetric stretch of the -CHF₂ group.
A hypothetical FT-Raman data table is shown below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3055 | Aromatic C-H Stretching |
| ~1585 | Aromatic Ring C=C Stretching |
| ~1380 | Aromatic Ring Breathing Mode |
| ~1050 | Symmetric C-F Stretching |
| ~770 | Ring Deformation Mode |
Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis
A detailed understanding of the vibrational modes requires theoretical calculations, often using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and their corresponding intensities. A Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to each normal mode of vibration. This allows for a more precise assignment of the observed spectral bands.
For this compound, a PED analysis would clarify the extent of coupling between different vibrational modes. For instance, it could reveal the mixing of C-C stretching modes of the ring with C-H in-plane bending vibrations. Such an analysis is crucial for a definitive interpretation of the experimental FT-IR and FT-Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show signals for the amino protons, the aromatic protons on the naphthalene ring, and the proton of the difluoromethyl group.
Expected features in the ¹H NMR spectrum:
Amino Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which can be solvent-dependent.
Aromatic Protons: A series of doublets and triplets in the 7.0-8.0 ppm region. The specific chemical shifts and coupling patterns would depend on the electronic effects of the amino and difluoromethyl substituents. The protons on the same ring as the amino group would be expected to be more shielded (upfield) compared to those on the ring with the electron-withdrawing difluoromethyl group.
Difluoromethyl Proton (-CHF₂): This proton would appear as a triplet due to coupling with the two fluorine atoms. The chemical shift would likely be in the range of 6.0-7.0 ppm, significantly downfield due to the deshielding effect of the fluorine atoms.
A hypothetical ¹H NMR data table is provided below.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.0 | br s | - | -NH₂ |
| ~6.5 | t | ~55 Hz (¹JHF) | -CHF₂ |
| ~7.1-7.9 | m | - | Aromatic Protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Expected features in the ¹³C NMR spectrum of this compound:
Aromatic Carbons: Ten distinct signals would be expected in the aromatic region (110-150 ppm). The carbon attached to the amino group (C1) would be shielded, appearing at a lower chemical shift, while the carbon attached to the difluoromethyl group (C6) would be deshielded. The other aromatic carbons would also show shifts influenced by the positions of the substituents.
Difluoromethyl Carbon (-CHF₂): This carbon signal would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). Its chemical shift would be in the range of 110-120 ppm.
A hypothetical ¹³C NMR data table is shown below.
| Chemical Shift (ppm) | Assignment |
| ~115 (t) | -CHF₂ |
| ~110-150 | Aromatic C |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex naphthalene derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within a molecule.
HSQC (or its modern variant, HMQC) experiments are used to determine one-bond correlations between protons and the carbon atoms they are directly attached to. For this compound, an HSQC spectrum would show a correlation between the proton of the difluoromethyl group (-CHF₂) and its corresponding carbon atom. It would also reveal the direct C-H connections for each proton on the aromatic naphthalene core, aiding in their assignment.
The HMBC experiment is particularly crucial as it detects longer-range correlations, typically over two to four bonds, between protons and carbons. nih.gov This technique is essential for piecing together the molecular framework, especially for confirming the substitution pattern on the naphthalene ring. For this compound, key HMBC correlations would be expected between the protons of the amino group (-NH₂) and the C1, C2, and C9 carbons (using standard naphthalene numbering). Similarly, the proton of the difluoromethyl group would show correlations to the C6 carbon it is attached to, as well as the adjacent C5 and C7 carbons. These correlations provide definitive evidence for the placement of the amino and difluoromethyl substituents.
Table 1: Expected Key HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information Confirmed |
| -NH ₂ | C1, C2, C9 | Position of the amino group at C1 |
| H -2 | C1, C4, C9 | Connectivity of the first aromatic ring |
| H -3 | C1, C4, C10 | Connectivity of the first aromatic ring |
| H -4 | C2, C5, C10 | Connectivity of the first aromatic ring |
| H -5 | C4, C6, C7, C10 | Connectivity between the two rings and C6 |
| -CH F₂ | C5, C6, C7 | Position of the difluoromethyl group at C6 |
| H -7 | C5, C6, C8 | Connectivity of the second aromatic ring |
| H -8 | C6, C7, C9, C10 | Connectivity of the second aromatic ring |
Theoretical NMR Analysis (e.g., GIAO Method) for Chemical Shift Prediction
Computational chemistry provides powerful tools for predicting NMR spectra, which can be used to support experimental findings and resolve structural ambiguities. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov This method, often employed with Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G++(d,p) level), can accurately predict the chemical shifts for complex organic molecules. nih.govresearchgate.net
The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS).
Comparing the theoretically calculated chemical shifts with the experimental data allows for a direct, atom-by-atom verification of the proposed structure. researchgate.net A strong linear correlation between the experimental and computed values provides high confidence in the structural assignment. This approach is particularly valuable for correctly assigning signals in crowded regions of the spectrum or for distinguishing between possible isomers.
Table 2: Representative Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Hypothetical Experimental δ (ppm) | GIAO Calculated δ (ppm) | Difference (Δδ) |
| C1 | 145.2 | 145.8 | -0.6 |
| C2 | 118.5 | 118.1 | +0.4 |
| C3 | 125.0 | 125.3 | -0.3 |
| C4 | 128.9 | 128.7 | +0.2 |
| C5 | 126.3 | 126.6 | -0.3 |
| C6 | 130.1 | 130.5 | -0.4 |
| C-CHF₂ | 115.4 (t) | 115.9 (t) | -0.5 |
(Note: Values are illustrative. The signal for C-CHF₂ would appear as a triplet (t) due to coupling with the two fluorine atoms.)
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For aromatic molecules like this compound, the absorption is dominated by π → π* and n → π* electronic transitions. libretexts.org
The core naphthalene structure is a chromophore with characteristic π → π* transitions. researchgate.net The introduction of substituents significantly modifies these transitions. The amino (-NH₂) group acts as an auxochrome, an electron-donating group with a non-bonding pair of electrons (n electrons). This group can participate in an n → π* transition, where an electron from the nitrogen lone pair is promoted to an antibonding π* orbital of the aromatic ring. mdpi.com This type of transition is typically of lower energy than the π → π* transitions.
The presence of both the electron-donating amino group and the electron-withdrawing difluoromethyl (-CHF₂) group can create an intramolecular charge-transfer (ICT) character upon excitation. The electronic transitions in this compound are therefore expected to involve a redistribution of electron density from the amino-substituted part of the molecule to the difluoromethyl-substituted portion. The primary electronic transitions observed in the UV-Vis spectrum would correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Absorption and Emission Spectral Characteristics
The absorption and emission spectra of naphthalene derivatives are characterized by multiple bands corresponding to different electronic transitions. omlc.org For this compound, the absorption spectrum is expected to show distinct bands associated with the π-conjugated system. Compared to unsubstituted naphthalene, the absorption maxima (λₘₐₓ) are expected to be shifted to longer wavelengths (a bathochromic or red shift). This shift is primarily due to the electron-donating amino group, which extends the conjugation and lowers the energy gap between the HOMO and LUMO. mdpi.comresearchgate.net
Upon excitation with UV light, the molecule is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment. The difluoromethyl group, being electron-withdrawing, can also influence the electronic properties and thus the specific wavelengths of absorption and emission.
Table 3: Typical Absorption and Emission Maxima for Naphthalene Derivatives in a Nonpolar Solvent (e.g., Cyclohexane)
| Compound | λₘₐₓ (Absorption, nm) | λₘₐₓ (Emission, nm) |
| Naphthalene researchgate.net | ~275, 311 | ~322, 335 |
| 1-Aminonaphthalene | ~320 | ~380 |
| This compound (Expected) | >320 | >380 |
Solvatochromic Behavior and Environmental Effects
Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. researchgate.net Naphthalene derivatives containing electron-donating groups like an amino group often exhibit significant solvatochromic behavior, particularly in their fluorescence spectra. nih.govresearchgate.net
For this compound, the excited state is expected to have a more pronounced charge-transfer character and a larger dipole moment than the ground state. In polar solvents, the solvent molecules will reorient to stabilize this more polar excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. This positive solvatochromism is a hallmark of molecules with intramolecular charge-transfer characteristics.
Conversely, a hypsochromic (blue) shift can occur in some cases if the ground state is more stabilized by the polar solvent than the excited state. nih.gov Studying the solvatochromic behavior by recording spectra in a range of solvents with varying polarities (e.g., from hexane (B92381) to water) can provide valuable insight into the electronic structure and dipole moment changes upon excitation.
Table 4: Expected Solvatochromic Shift in Fluorescence Emission Maximum (λₑₘ)
| Solvent | Polarity (Dielectric Constant, ε) | Expected λₑₘ (nm) | Expected Shift |
| n-Hexane | 1.9 | Lower Wavelength | Reference |
| Dioxane | 2.2 | ↓ | Small Red Shift |
| Ethyl Acetate | 6.0 | ↓ | Moderate Red Shift |
| Ethanol | 24.6 | ↓ | Large Red Shift |
| Water | 80.1 | Higher Wavelength | Very Large Red Shift |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass. The molecular formula is C₁₁H₉F₂N, which corresponds to a monoisotopic mass of 193.0699 u. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion (M⁺˙ or [M+H]⁺). The subsequent fragmentation of this ion in the mass spectrometer provides a unique fingerprint. For the naphthalene core, fragmentation often involves the loss of small molecules like acetylene (B1199291) (C₂H₂) or diacetylene (C₄H₂). researchgate.net For this compound, characteristic fragmentation pathways would likely include the loss of a hydrogen radical (H•), hydrogen fluoride (B91410) (HF), or cleavage involving the amino group. Analyzing these fragments helps to confirm the presence and connectivity of the functional groups.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. springernature.com This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry without ambiguity.
For this compound, a successful crystal structure analysis would provide the exact geometry of the naphthalene ring system and the precise positions of the amino and difluoromethyl substituents. It would also reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding and π-π stacking. nih.govmdpi.com It would be expected that the amino group participates in N-H···N or potentially N-H···F hydrogen bonds, linking adjacent molecules. Furthermore, the planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of neighboring molecules align in an offset or face-to-face manner. nih.gov These details are crucial for understanding the solid-state properties of the material.
Table 5: Typical Crystallographic Data Obtainable from Single Crystal X-ray Diffraction
| Parameter | Example Data for a Naphthalene Derivative mdpi.com | Information Provided |
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice |
| Space Group | P2₁/c | The specific symmetry elements within the unit cell |
| a (Å) | 8.54 | Unit cell dimension |
| b (Å) | 10.21 | Unit cell dimension |
| c (Å) | 12.33 | Unit cell dimension |
| β (°) | 98.5 | Angle of the unit cell |
| Volume (ų) | 1063 | Volume of a single unit cell |
| Z | 4 | Number of molecules per unit cell |
| Bond Length (C-N) | 1.37 Å | Precise intramolecular distances |
| Bond Angle (C-C-C) | 120.5° | Precise intramolecular angles |
| Intermolecular Interactions | N-H···N (2.9 Å), π-π stacking (3.5 Å) | Details of crystal packing and non-covalent forces |
Molecular Conformation and Tautomerism in Crystalline State
Information regarding the precise three-dimensional arrangement of atoms in the crystalline state of this compound, including bond lengths, bond angles, and torsion angles, is not available. The study of molecular conformation provides critical insights into the steric and electronic effects of the amino and difluoromethyl substituents on the naphthalene core.
Furthermore, an analysis of tautomerism, which would explore the potential for this compound to exist in different isomeric forms in the solid state, cannot be conducted without relevant spectroscopic or crystallographic data.
Computational and Theoretical Investigations of 1 Amino 6 Difluoromethyl Naphthalene
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and stability of molecules. These methods model the electronic and nuclear arrangement to predict various molecular properties.
Density Functional Theory (DFT) for Ground State Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of a molecule in its ground state, which corresponds to the most stable arrangement of its atoms in space. For 1-Amino-6-(difluoromethyl)naphthalene, DFT calculations would be employed to find the minimum energy conformation by exploring the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a configuration with the lowest possible energy is identified. This optimized structure is crucial for understanding the molecule's intrinsic properties and reactivity.
Basis Set Selection and Computational Methodologies (e.g., B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used and well-validated hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This functional often provides a good balance between computational cost and accuracy for organic molecules.
The selection of a basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also critical. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and fluorine atoms, a basis set such as 6-311++G(d,p) would be appropriate. This notation indicates a split-valence basis set with added diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.
Table 1: Computational Methodology Example
| Parameter | Selection | Rationale |
|---|---|---|
| Theory | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for electronic structure calculations. |
| Functional | B3LYP | A widely used hybrid functional known for reliable predictions of molecular geometries and energies. |
| Basis Set | 6-311++G(d,p) | Offers a flexible description of electron distribution, crucial for molecules with heteroatoms and delocalized electrons. |
Geometrical Parameters and Conformational Analysis
Once the ground state optimization is complete, a detailed analysis of the geometrical parameters can be performed. This includes precise values for bond lengths, bond angles, and dihedral angles. These parameters provide a quantitative description of the molecular structure.
Conformational analysis would also be a key part of the investigation. For this compound, this would involve studying the rotation around the C-C bond connecting the difluoromethyl group to the naphthalene (B1677914) ring and the C-N bond of the amino group. By calculating the energy as a function of these rotational angles, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable descriptors that help in predicting reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing difluoromethyl group and the aromatic naphthalene system will influence both the HOMO and LUMO levels.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 | Energy difference; indicator of chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group due to the lone pair of electrons. Conversely, the hydrogen atoms of the amino group and the area around the electron-withdrawing difluoromethyl group would likely exhibit a positive electrostatic potential (blue). The aromatic naphthalene ring would show a more complex pattern of positive and negative potential, reflecting the delocalized π-electron system. This map provides a powerful tool for predicting how the molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and antibonding orbitals that align with intuitive chemical concepts.
For a molecule like this compound, NBO analysis would be crucial in quantifying the electronic interactions between the amino (-NH2) group, the difluoromethyl (-CHF2) group, and the naphthalene ring. The primary interactions of interest would include:
Donation from the nitrogen lone pair to the aromatic ring: The lone pair of the nitrogen atom in the amino group can delocalize into the π* antibonding orbitals of the naphthalene ring. This n → π* interaction is a key factor in the electronic behavior of amino-substituted aromatics, enhancing the electron density of the ring system.
Hyperconjugative effects of the -CHF2 group: The difluoromethyl group can participate in hyperconjugation. Interactions might occur from the C-H and C-F bonding orbitals into the antibonding orbitals of the naphthalene ring, influencing the molecule's stability and electronic properties.
Intramolecular Hydrogen Bonding: NBO analysis can also reveal potential weak intramolecular hydrogen bonds, for instance, between the fluorine atoms of the -CHF2 group and a hydrogen atom of the peri-positioned amino group, which could affect the molecule's conformation and stability.
The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. While specific E(2) values for this compound are not available, studies on similar molecules like 1-azanaphthalene-8-ol show significant stabilization from such hyperconjugative interactions. researchgate.net
Table 1: Postulated Key Intramolecular Interactions in this compound from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Postulated Significance |
| LP (1) N | π* (C-C)ring | n → π | High; contributes to electron delocalization and activation of the ring. |
| σ (C-H)-CHF2 | σ (C-C)ring | σ → σ | Moderate; influences electron density and stability. |
| σ (C-F)-CHF2 | σ (C-C)ring | σ → σ* | Moderate; affects local electronic structure. |
Note: This table is illustrative and based on general principles of NBO analysis for similar compounds. Specific values would require dedicated quantum chemical calculations.
Global and Local Reactivity Indices (e.g., Fukui Functions, Hardness, Electrophilicity)
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity indices that can predict the behavior of a molecule in a chemical reaction. rsc.orgnih.gov
Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): This measures the tendency of a molecule to attract electrons.
Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons.
The presence of an electron-donating amino group and an electron-withdrawing difluoromethyl group on the naphthalene scaffold would create a push-pull electronic effect, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, thus decreasing its chemical hardness and increasing its reactivity. uobabylon.edu.iqresearchgate.net
Local Reactivity Indices , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed).
f0(r): Predicts sites for radical attack.
For this compound, one would expect the Fukui functions to highlight the amino group and specific carbons on the naphthalene ring as the most probable sites for electrophilic attack, due to the electron-donating nature of the -NH2 group. Conversely, the region around the electron-withdrawing -CHF2 group might be more susceptible to nucleophilic attack.
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Definition | Predicted Trend for this compound |
| Chemical Hardness (η) | (I - A) / 2 | Lower than naphthalene |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | Dependent on the balance of donor/acceptor groups |
| Global Electrophilicity (ω) | μ2 / 2η | Moderate to high, indicating susceptibility to electron donation |
I: Ionization Potential, A: Electron Affinity. This table is based on general chemical principles.
Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. researchgate.netdoaj.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption.
A TD-DFT calculation on this compound would predict its UV-Visible absorption spectrum. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the naphthalene chromophore. The calculations would identify the nature of the electronic transitions, for example, whether they are localized on the naphthalene ring (π → π*) or involve charge transfer from the amino group to the ring (intramolecular charge transfer, ICT).
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. nih.govrsc.org This process requires a specific molecular geometry with a proton donor (e.g., -OH, -NH2) and a proton acceptor in close proximity, connected by a hydrogen bond.
For this compound, an ESIPT process is not immediately obvious from its structure. A typical ESIPT system involves a pre-existing intramolecular hydrogen bond that facilitates the proton transfer in the excited state. While the amino group can act as a proton donor, there is no clear intramolecular proton acceptor in a sterically favorable position. Therefore, a classical ESIPT mechanism is unlikely to be a dominant de-excitation pathway for this molecule in its ground-state conformation.
Photodynamics and Emission Characteristics
Upon absorption of light, a molecule can relax through various pathways, including fluorescence and non-radiative decay. The emission properties of this compound would be influenced by the nature of its lowest excited state.
If the lowest excited state has significant intramolecular charge transfer (ICT) character, where electron density moves from the amino group to the naphthalene ring, the emission is likely to be sensitive to the polarity of the solvent (solvatochromism). In polar solvents, the ICT state would be stabilized, leading to a red-shifted fluorescence spectrum compared to nonpolar solvents. Computational models can simulate this effect by including a solvent model in the calculations.
Simulation of Spectroscopic Data and Comparison with Experimental Results
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational methods can be used to simulate various types of spectra:
UV-Visible Spectra: As discussed, TD-DFT can simulate the electronic absorption spectrum, which can be directly compared with experimental measurements to validate the chosen computational level of theory.
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated IR and Raman spectra with experimental ones helps to confirm the molecule's structure and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be calculated and compared with experimental NMR data to provide a detailed picture of the electronic environment of each atom in the molecule.
Discrepancies between simulated and experimental spectra can often provide deeper insights into the molecular system, such as the presence of intermolecular interactions (e.g., in the solid state or in solution) that are not accounted for in the gas-phase calculations.
Theoretical Vibrational Spectra Prediction
The prediction of vibrational spectra through quantum chemical calculations is a powerful tool for understanding molecular structure and bonding. For this compound, Density Functional Theory (DFT) is the most common and effective method employed. semanticscholar.orgresearchgate.net Specifically, the B3LYP functional combined with a comprehensive basis set, such as 6-311++G**, is frequently used to calculate the harmonic vibrational frequencies of naphthalene and its derivatives.
These calculations provide a detailed infrared (IR) and Raman spectrum, where each vibrational mode corresponds to a specific molecular motion. For this compound, the predicted spectrum would be characterized by several key vibrational modes originating from the naphthalene core and its functional groups. High-frequency modes above 3000 cm⁻¹ are typically assigned to N-H stretching of the amino group and C-H stretching of the aromatic ring. researchgate.net The region between 1000 cm⁻¹ and 1650 cm⁻¹ is more complex, containing C=C stretching vibrations of the naphthalene ring, N-H bending (scissoring) modes, and C-F stretching vibrations from the difluoromethyl group. cdnsciencepub.com The C-H in-plane and out-of-plane bending vibrations are expected in the 1000-1300 cm⁻¹ and 700-980 cm⁻¹ regions, respectively. researchgate.net
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to improve agreement with experimental data. The computed intensities of these vibrational bands also aid in the interpretation of experimental spectra.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |
|---|---|---|
| N-H Stretch (asymmetric) | 3450 - 3550 | Asymmetric stretching of the N-H bonds in the -NH₂ group. |
| N-H Stretch (symmetric) | 3350 - 3450 | Symmetric stretching of the N-H bonds in the -NH₂ group. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the naphthalene ring. |
| N-H Bend (Scissoring) | 1580 - 1650 | Bending motion of the -NH₂ group. |
| Aromatic C=C Stretch | 1400 - 1600 | Stretching of the carbon-carbon double bonds within the aromatic rings. |
| C-F Stretch | 1000 - 1150 | Stretching of the carbon-fluorine bonds in the -CHF₂ group. |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Bending of the aromatic C-H bonds out of the plane of the ring. |
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods provide invaluable support in assigning complex spectra. The prediction of ¹H and ¹³C NMR chemical shifts for molecules like this compound is commonly performed using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Functionals such as M06-2X or WP04 with basis sets like 6-311++G(d,p), combined with a solvent model (e.g., Polarizable Continuum Model, PCM), can yield highly accurate predictions. nih.govidc-online.com
The computed chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-donating amino group (-NH₂) is expected to increase electron density on the naphthalene ring, causing an upfield shift (lower ppm) for nearby protons and carbons, particularly at the ortho and para positions. mdpi.com Conversely, the electron-withdrawing difluoromethyl group (-CHF₂) will decrease electron density, leading to a downfield shift (higher ppm) for adjacent nuclei. The characteristic triplet for the -CHF₂ proton and the doublet for the attached carbon would be key identifying features. Machine learning and deep neural network approaches have also emerged as powerful tools for predicting ¹H chemical shifts with high accuracy, often much faster than traditional quantum mechanical calculations. mdpi.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |
|---|---|---|---|
| H on -NH₂ | ~4.0 - 5.5 | - | Proximity to nitrogen; potential for hydrogen bonding. |
| H on -CHF₂ | ~6.5 - 7.5 (triplet) | - | Strong deshielding by two fluorine atoms; coupling to fluorine. |
| Aromatic H (near -NH₂) | ~6.8 - 7.2 | ~110 - 120 | Shielding effect from the electron-donating amino group. |
| Aromatic H (near -CHF₂) | ~7.8 - 8.2 | ~125 - 135 | Deshielding effect from the electron-withdrawing difluoromethyl group. |
| C of -CHF₂ | - | ~115 - 125 (triplet) | Strongly deshielded by fluorine; large C-F coupling constant. |
| C attached to -NH₂ | - | ~140 - 150 | Direct attachment to electron-donating nitrogen. |
Predictive UV-Vis Spectra
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. pku.edu.cn These calculations help identify the wavelengths of maximum absorbance (λmax) and understand the nature of the underlying electronic transitions. For this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the electronic absorption spectrum resulting from π→π* transitions within the naphthalene system. pku.edu.cnnih.gov
| Predicted λmax (nm) | Electronic Transition Type | Description |
|---|---|---|
| ~230 - 250 | π→π | High-energy transition localized on the naphthalene ring system. |
| ~280 - 300 | π→π | Transition involving the benzenoid character of the naphthalene rings. |
| ~340 - 370 | π→π* (with ICT character) | Lowest energy absorption band, significantly influenced by the amino group's electron-donating effect, leading to a red shift. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the energetic feasibility of various reaction pathways. For this compound, these methods can provide profound insights into its reactivity, particularly in reactions like nucleophilic aromatic substitution.
Transition State Analysis for Nucleophilic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for substituted naphthalenes, especially when an electron-withdrawing group is present to stabilize the intermediate. masterorganicchemistry.com Computational chemistry allows for the precise location of the transition state (TS) structures along the reaction coordinate. The TS represents the highest energy point on the pathway from reactants to intermediates or products. wsimg.com
For a hypothetical SNAr reaction on this compound (e.g., displacement of a leaving group by a nucleophile), DFT calculations can determine the geometry of the TS. A key feature of a correctly identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Leaving Group bond and formation of the C-Nucleophile bond). masterorganicchemistry.com The calculated energy of this TS relative to the reactants gives the activation energy barrier (ΔG‡), a critical determinant of the reaction rate. A lower activation energy implies a faster reaction. nih.gov
| Parameter | Description | Typical Computational Finding |
|---|---|---|
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15 - 25 kcal/mol for a typical SNAr reaction. |
| Transition State Geometry | The specific arrangement of atoms at the energy maximum. | The ipso-carbon atom transitions from sp² to a more sp³-like hybridization. |
| Imaginary Frequency | A unique vibrational mode at the transition state with a negative force constant. | A single imaginary frequency in the range of 200i - 500i cm⁻¹ confirms a true TS. |
Intermediate Stability Analysis (e.g., Meisenheimer Complexes)
For this compound, the attack of a nucleophile at a carbon atom bearing a leaving group would form a resonance-stabilized anionic σ-complex. The difluoromethyl group at the 6-position would play a significant role in stabilizing this negative charge through its inductive electron-withdrawing effect. DFT calculations can quantify this stabilization by computing the energy of the Meisenheimer complex relative to the reactants. researchgate.net A more stable intermediate generally corresponds to a lower energy transition state for its formation, facilitating the reaction. frontiersin.orgresearchgate.net The analysis helps to confirm whether the reaction proceeds via a stepwise pathway (with a stable intermediate) or a concerted mechanism.
| Intermediate Species | Calculated Relative Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| Meisenheimer Complex (para to -CHF₂) | -5 to -15 | Strong resonance and inductive stabilization from the electron-withdrawing -CHF₂ group. |
| Meisenheimer Complex (meta to -CHF₂) | 0 to -10 | Weaker inductive stabilization; no direct resonance stabilization from the -CHF₂ group. |
Energetic Profiles of Chemical Transformations
By combining the energies of the reactants, transition states, intermediates, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed for a given chemical transformation. mdpi.com This profile provides a comprehensive view of the reaction mechanism, illustrating the energy changes that occur at each step.
For a hypothetical SNAr reaction of this compound, the energetic profile would typically show two transition states and one intermediate (the Meisenheimer complex). masterorganicchemistry.com The first step, the formation of the Meisenheimer complex, is usually the rate-determining step and thus has the highest activation energy. masterorganicchemistry.com The second step, the departure of the leaving group to form the final product, generally has a much lower activation barrier. Computational studies can map out this entire pathway, providing quantitative data on the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction, which is essential for understanding and predicting chemical reactivity. mdpi.com
| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + Nucleophile | 0 (Reference) |
| 2 | Transition State 1 (TS1) | +20 |
| 3 | Meisenheimer Complex (Intermediate) | -10 |
| 4 | Transition State 2 (TS2) | +5 |
| 5 | Products + Leaving Group | -25 (for an exothermic reaction) |
Reactivity and Chemical Transformations of 1 Amino 6 Difluoromethyl Naphthalene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 1-Amino-6-(difluoromethyl)naphthalene are influenced by the electronic properties of the naphthalene (B1677914) ring, which is activated towards certain types of substitution by the amino group and deactivated by the difluoromethyl group.
The reactivity with thiols is also an important consideration. Thiols are generally potent nucleophiles and can participate in nucleophilic aromatic substitution reactions, particularly in the presence of activating groups. For instance, the nitro group in 4-Nitro-N-alkyl-1,8-naphthalimides is readily displaced by thiolate anions. nih.gov While the difluoromethyl group is not as strongly activating as a nitro group, this reactivity pattern highlights the potential for thiols to act as nucleophiles towards activated naphthalene systems. The relative nucleophilicity of amines and thiols often sees thiols reacting preferentially. nih.gov
A summary of expected reactivity with various nucleophiles is presented in Table 1.
| Nucleophile | Expected Reactivity | Plausible Product Structure |
| Primary Amines | Substitution of the amino group may occur under harsh conditions or with additional activation of the naphthalene ring. | 1-Alkylamino-6-(difluoromethyl)naphthalene |
| Secondary Amines | Reactivity is generally lower than primary amines in nucleophilic aromatic substitution. rsc.org | 1-Dialkylamino-6-(difluoromethyl)naphthalene |
| Thiols | Potentially reactive, especially if the naphthalene ring is further activated. | 1-(Alkylthio)-6-(difluoromethyl)naphthalene or 1-(Arylthio)-6-(difluoromethyl)naphthalene |
The presence of both an amino group and a difluoromethyl group on the naphthalene scaffold allows for the possibility of intramolecular hydrogen bonding. The C-H bond of the difluoromethyl group is polarized and can act as a hydrogen bond donor. researchgate.net This interaction can influence the conformation and electronic properties of the molecule, thereby affecting its reactivity.
Intramolecular hydrogen bonds are known to impact the properties of molecules. For instance, in ortho-substituted systems, they can influence acidity, basicity, and the ease of proton transfer. nih.gov In the context of this compound, an intramolecular hydrogen bond between the amino group's lone pair and the hydrogen of the difluoromethyl group could decrease the nucleophilicity of the amino group and hinder its participation in reactions. Conversely, it could also stabilize certain transition states, thereby facilitating specific transformations. The strength of such a hydrogen bond would be dependent on the specific geometry and electronic environment of the molecule.
Electrophilic Aromatic Substitution Reactions
The naphthalene ring is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the difluoromethyl group is a deactivating group and a meta-director.
In 1-substituted naphthalenes, electrophilic attack generally occurs at the C4 (para) and C2 (ortho) positions of the same ring, or at the C5 and C8 positions of the adjacent ring. For 1-aminonaphthalene, the amino group strongly directs incoming electrophiles to the C2 and C4 positions. The difluoromethyl group at the 6-position will exert a deactivating effect on the ring to which it is attached.
Given the opposing electronic effects of the amino and difluoromethyl groups, predicting the precise outcome of electrophilic aromatic substitution on this compound requires careful consideration. The powerful activating and directing effect of the amino group is likely to dominate, favoring substitution on the amino-bearing ring. Therefore, electrophilic attack is most probable at the C2 and C4 positions. Theoretical studies on substituted benzenes have shown that the amino group strongly activates the ortho and para positions towards electrophilic attack. rsc.org
Table 2 outlines the predicted major products for common electrophilic aromatic substitution reactions.
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Amino-2-nitro-6-(difluoromethyl)naphthalene and 1-Amino-4-nitro-6-(difluoromethyl)naphthalene |
| Halogenation | Br₂, FeBr₃ | 1-Amino-2-bromo-6-(difluoromethyl)naphthalene and 1-Amino-4-bromo-6-(difluoromethyl)naphthalene |
| Sulfonation | SO₃, H₂SO₄ | This compound-2-sulfonic acid and this compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Amino-2-acyl-6-(difluoromethyl)naphthalene and 1-Amino-4-acyl-6-(difluoromethyl)naphthalene |
Cyclization and Ring-Closing Reactions Involving the Amino Group
The amino group of this compound can participate in cyclization reactions to form heterocyclic systems. These reactions often involve the reaction of the amino group with a suitably functionalized side chain or with an external reagent that introduces a reactive moiety.
For example, N-cinnamoyl-1-naphthylamines have been shown to undergo triflic acid-mediated cyclization to form benzo[h]quinolin-2-ones and naphth[1,8-bc]azepin-2-ones. nih.gov This demonstrates the potential for the amino group in a 1-aminonaphthalene framework to act as a nucleophile in intramolecular cyclizations. In the case of this compound, derivatization of the amino group followed by an acid-catalyzed cyclization could lead to a variety of fused heterocyclic structures. The electronic nature of the difluoromethyl group may influence the feasibility and outcome of such reactions.
Reactions Involving the Difluoromethyl Group
The difluoromethyl group, while often considered relatively inert, can undergo specific chemical transformations.
The difluoromethyl group can be considered a masked nucleophile under certain conditions. acs.orgcornell.edu Deprotonation of the Ar-CF₂H group can generate a nucleophilic Ar-CF₂⁻ species, which can then react with various electrophiles. acs.orgcornell.edu This provides a pathway for the functionalization of the difluoromethyl group.
Furthermore, the difluoromethyl group is a synthetic precursor to other functional groups. For instance, under specific conditions, it may be possible to hydrolyze the difluoromethyl group to a formyl group (aldehyde), although this is a challenging transformation. More commonly, the difluoromethyl group is installed via methods such as the deoxyfluorination of an aldehyde. Conversely, transformations of the difluoromethyl group back to a carbonyl or other functionalities are less common but represent an area of active research in fluorine chemistry.
Interactions with Other Chemical Species
The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing difluoromethyl group on the naphthalene ring system. These functional groups govern its interactions with various chemical species, including electrophiles, nucleophiles, and reagents for cyclization and coupling reactions.
The amino group, being an activating group, directs electrophilic substitution to the ortho and para positions of the naphthalene ring. However, the presence of the deactivating difluoromethyl group at the 6-position influences the regioselectivity of these reactions.
The nucleophilic character of the amino group allows for a range of reactions, including acylation, alkylation, and sulfonylation, leading to the formation of corresponding amides, secondary/tertiary amines, and sulfonamides. These reactions are fundamental in modifying the compound's properties for various applications.
Furthermore, the amino group can be diazotized and subsequently coupled with various aromatic compounds to form azo dyes. The electronic nature of the substituent at the 6-position can influence the stability and reactivity of the resulting diazonium salt.
Derivatization Strategies for Advanced Chemical Entities
The structural backbone of this compound serves as a valuable platform for the synthesis of more complex and advanced chemical entities. Various derivatization strategies can be employed to modify its structure and introduce new functionalities, thereby accessing a diverse range of compounds with potential applications in medicinal chemistry and materials science.
One key strategy involves the transformation of the amino group. N-acylation and N-alkylation reactions are commonly employed to introduce a variety of substituents. For instance, acylation with acid chlorides or anhydrides yields stable amide derivatives. Reductive amination with aldehydes or ketones provides access to a wide array of N-alkylated products. These modifications can significantly alter the electronic and steric properties of the molecule.
Another important derivatization pathway is through diazotization of the amino group, followed by coupling reactions . The resulting diazonium salt is a versatile intermediate that can be converted into a range of functionalities, including hydroxyl, cyano, and halogen groups, through Sandmeyer-type reactions. Moreover, coupling with activated aromatic compounds, such as phenols and anilines, leads to the formation of azo compounds, which are known for their chromophoric properties.
The naphthalene ring itself offers opportunities for derivatization. While the amino group directs electrophilic substitution, the presence of the difluoromethyl group modulates this reactivity. Strategic introduction of additional substituents on the aromatic core can be achieved under controlled conditions.
Furthermore, this compound can serve as a building block in the synthesis of heterocyclic compounds . The amino group can participate in cyclization reactions with appropriate bifunctional reagents to form fused heterocyclic systems, such as quinazolines and other nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Below is a table summarizing some potential derivatization strategies for this compound:
| Derivatization Strategy | Reagents and Conditions | Potential Products |
| N-Acylation | Acyl chlorides, anhydrides; base | N-Acyl-1-amino-6-(difluoromethyl)naphthalene derivatives |
| N-Alkylation | Alkyl halides, aldehydes/ketones (reductive amination) | N-Alkyl-1-amino-6-(difluoromethyl)naphthalene derivatives |
| Sulfonylation | Sulfonyl chlorides; base | N-Sulfonyl-1-amino-6-(difluoromethyl)naphthalene derivatives |
| Diazotization-Coupling | NaNO₂, HCl; then coupling partner (e.g., phenol, aniline) | Azo compounds derived from this compound |
| Heterocycle Synthesis | Bifunctional reagents (e.g., α,β-unsaturated ketones) | Fused heterocyclic systems (e.g., quinazolines) |
These derivatization strategies highlight the versatility of this compound as a scaffold for the creation of advanced chemical entities with tailored properties.
Advanced Research Applications of 1 Amino 6 Difluoromethyl Naphthalene
Role in Functional Materials Development
The combination of the aminonaphthalene scaffold, known for its photophysical properties, and the electron-withdrawing difluoromethyl group suggests that 1-Amino-6-(difluoromethyl)naphthalene could be a valuable component in the creation of novel functional materials.
While direct studies on the integration of this compound into optoelectronic systems are not extensively documented, the inherent properties of its constituent moieties suggest significant potential. Aminonaphthalene derivatives are known for their fluorescence and charge-transfer characteristics, which are fundamental to the performance of organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgacs.org The amino group acts as an electron donor, while the naphthalene (B1677914) ring serves as a π-conjugated system. The inclusion of a strongly electron-withdrawing difluoromethyl group at the 6-position is expected to modulate the electronic properties of the naphthalene system. This modulation can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and charge-transport properties of the material. The strategic placement of the difluoromethyl group could enhance electron injection and transport, potentially leading to more efficient and stable optoelectronic devices.
The aminonaphthalene core is a well-established fluorophore, and its derivatives have been utilized as fluorescent probes that are sensitive to the polarity of their environment. rsc.orgacs.org The fluorescence of 1-aminonaphthalene is characterized by a significant red shift in polar solvents, which is attributed to intramolecular charge transfer and solvent relaxation around the excited state dipole moment. rsc.org The introduction of a difluoromethyl group could further enhance the sensitivity of the probe to its local environment. The C-F bonds of the difluoromethyl group can engage in non-covalent interactions, including hydrogen bonding, which could influence the probe's binding to biological macromolecules and its resulting fluorescent signal. acs.org The potential for this compound to act as a fluorescent probe is rooted in the predictable photophysical behavior of the aminonaphthalene scaffold and the modulating effects of the difluoromethyl substituent. rsc.orgacs.org
Table 1: Potential Photophysical Impact of Functional Groups in this compound
| Functional Group | Position | Known Photophysical Influence | Potential Impact on Probe Functionality |
| Amino (-NH₂) | 1 | Electron-donating; involved in intramolecular charge transfer; sensitive to solvent polarity. rsc.org | Enhances environmental sensitivity; potential for pH sensing. |
| Naphthalene Core | - | π-conjugated system; inherent fluorescence. acs.org | Provides the fundamental fluorophore scaffold. |
| Difluoromethyl (-CF₂H) | 6 | Electron-withdrawing; can act as a hydrogen bond donor. acs.orgh1.co | Modulates emission wavelength; potential for specific interactions with biological targets. |
Aminonaphthalenes can undergo oxidative polymerization to form polymers with interesting electronic and optical properties. acs.org The presence of the primary amino group on this compound makes it a suitable monomer for the synthesis of novel polymers. These polymers could be synthesized through chemical or electrochemical methods, potentially leading to materials with tailored properties. The incorporation of the difluoromethyl group into the polymer backbone would be expected to influence the polymer's solubility, thermal stability, and electronic characteristics. Such polymers could find applications as conductive materials, emissive layers in polymer light-emitting diodes (PLEDs), or as sensory materials. The ability to polymerize aminonaphthalene derivatives provides a pathway to transform this small molecule into macromolecular structures with advanced functionalities. acs.orgnih.govsemanticscholar.org
The foundation of this compound as a small molecule emissive material lies in the photophysics of the aminonaphthalene chromophore. rsc.orgacs.org The emission properties of such molecules are highly dependent on the nature and position of substituents on the naphthalene ring. The amino group at the 1-position establishes a charge-transfer character in the excited state. The difluoromethyl group at the 6-position, with its strong electron-withdrawing nature, is anticipated to further influence this charge-transfer process, likely leading to a red-shift in the emission spectrum compared to unsubstituted 1-aminonaphthalene. The potential for this molecule to serve as a small molecule emitter is significant, with possible applications in OLEDs, fluorescent dyes, and security inks. The tunability of its emission properties through chemical modification makes it an attractive candidate for further research in materials science.
Contributions to Medicinal Chemistry Research (as Precursors/Building Blocks)
In medicinal chemistry, the strategic design of molecules with improved pharmacological profiles is paramount. This compound offers a unique combination of a versatile scaffold and a key functional group for bioisosteric replacement.
The difluoromethyl group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups in drug design. acs.orgh1.conih.gov This is due to its ability to act as a lipophilic hydrogen bond donor, which can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets. researchgate.net The naphthalene scaffold itself is a common feature in many biologically active compounds, serving as a rigid core to which various functional groups can be attached. nih.govijpsjournal.com Therefore, this compound represents a valuable building block for medicinal chemists. It can be used to synthesize a variety of derivatives where the difluoromethyl group replaces a hydroxyl or thiol group in a known bioactive molecule. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships. The use of this compound as a precursor could lead to the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Table 2: Comparison of Difluoromethyl Group with its Bioisosteric Counterparts
| Functional Group | Hydrogen Bond Donating Ability | Lipophilicity | Metabolic Stability |
| Hydroxyl (-OH) | Strong | Low | Prone to oxidation |
| Thiol (-SH) | Moderate | Moderate | Prone to oxidation |
| Difluoromethyl (-CF₂H) | Moderate acs.orgh1.co | High h1.conih.gov | Generally high |
Synthesis of Analogs for Structure-Activity Relationship Studies (SAR) in a Research Context
In the field of medicinal chemistry, the synthesis of analogs of a lead compound is a cornerstone of the drug discovery process. This approach is central to establishing Structure-Activity Relationships (SAR), which correlate the specific structural features of a molecule with its biological activity. For a molecule like this compound, SAR studies would involve the systematic modification of its core structure to understand how changes to the naphthalene scaffold, the amino group, and the difluoromethyl group influence its interaction with a biological target.
Research on related naphthalene structures provides a framework for how such SAR studies might be conducted. For instance, in the development of pan-Raf kinase inhibitors for melanoma, researchers synthesized a series of novel naphthalene-based diarylamide derivatives. core.ac.uknih.gov Starting with a lead compound, they strategically modified different regions of the molecule. The central phenyl ring of the initial lead compound was replaced with a more rigid and bulkier naphthalene ring to potentially enhance π-stacking interactions within the hydrophobic pocket of the kinase. core.ac.uk
Further modifications involved introducing various substituents on a terminal phenyl ring to probe the effects of electronics and sterics on inhibitory activity. The synthesis of these analogs allowed for a detailed exploration of the chemical space around the naphthalene scaffold. One of the most potent compounds in that study featured a difluoromethoxy group, highlighting the potential importance of fluorine-containing substituents in modulating kinase activity. core.ac.uk This underscores how the difluoromethyl group in this compound could be a key determinant of its biological profile.
A typical SAR study on analogs derived from a naphthalene core might explore the following modifications:
Position of the Amino Group: Moving the amino group to other positions on the naphthalene ring to determine the optimal geometry for target binding.
Substitution on the Amino Group: Acylation or alkylation of the amino group to explore the impact of hydrogen bonding capacity and steric bulk.
Modification of the Difluoromethyl Group: Replacing the -CHF2 group with other fluorinated (e.g., -CF3, -CH2F) or non-fluorinated alkyl groups to fine-tune electronic properties and metabolic stability.
Substitution on the Naphthalene Ring: Introducing additional substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) at other positions to modulate lipophilicity and electronic distribution.
The findings from such studies are often compiled into tables to visualize the relationship between structure and activity, as illustrated by the research on naphthalene-based diarylamides as pan-Raf inhibitors. nih.gov
Table 1: Example of SAR Data for Naphthalene-Based Pan-Raf Inhibitors
This table is representative of SAR data from related research and illustrates the methodology.
| Compound | R Group (Substitution) | B-RafV600E IC50 (nM) | c-Raf IC50 (nM) | A375 Cell Line IC50 (µM) |
|---|---|---|---|---|
| 9a | 3-OCHF2 | 63 | 35 | 0.8 |
| 9f | 4-F | 125 | 60 | 2.6 |
| 9g | 4-Cl | 110 | 55 | 2.1 |
| 9h | 4-I | 98 | 48 | 1.5 |
Data adapted from research on naphthalene-based diarylamide derivatives. core.ac.uknih.gov
Catalytic and Supramolecular Chemistry Applications
The unique structural features of this compound suggest its potential utility in the fields of catalysis and supramolecular chemistry. The presence of an amino group on the aromatic naphthalene system provides a site for coordination with metal centers, making it a candidate for use as a ligand in catalysis. The direct catalytic amination of naphthalene itself is an area of active research, aiming to replace traditional multi-step processes with more efficient, one-step methods using catalysts like vanadium oxides. researchgate.netrsc.org Naphthylamines derived from such processes are valuable intermediates, and custom-designed aminonaphthalenes could serve as ligands to tune the reactivity and selectivity of catalytic reactions.
In supramolecular chemistry, which focuses on non-covalent interactions, this compound offers several interesting features. Supramolecular assemblies are driven by interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. mdpi.comnih.gov
Hydrogen Bonding: The primary amino group can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable, ordered structures.
π-π Stacking: The extended aromatic system of the naphthalene core is prone to π-π stacking interactions, which are fundamental to the assembly of many organic materials.
Halogen Bonding: The fluorine atoms of the difluoromethyl group can participate in halogen bonding, a directional non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular architectures.
Research on related systems, such as the co-assembly of naphthalenediimide (NDI) and pyrene (B120774) (Py) derivatives capped with amino acids, demonstrates how naphthalene-based units can form complex hydrogels through a combination of charge-transfer and hydrogen bonding interactions. researchgate.netrsc.org Similarly, pyromellitic diimide-based cyclophanes have been shown to form supramolecular assemblies with naphthol derivatives through hydrogen bonding and charge-transfer interactions. nih.gov These examples suggest that this compound could be a valuable building block for creating novel supramolecular materials with tailored electronic and physical properties.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry focus on designing chemical processes that are environmentally benign, reduce waste, and are energy efficient. The synthesis of complex molecules like this compound presents opportunities to apply these principles.
A key challenge in the synthesis of this molecule is the introduction of the difluoromethyl group. Traditional methods for difluoromethylation often rely on harsh reagents. However, recent advancements have focused on more sustainable approaches. One promising green method is the use of fluoroform (CHF3) as the difluoromethyl source. rsc.orgsci-hub.se Fluoroform is a non-ozone-depleting, readily available industrial byproduct. Utilizing it in continuous flow reactors represents a highly atom-efficient strategy for the synthesis of α-difluoromethyl-amino acids and other difluoromethylated compounds. rsc.orgsci-hub.se This approach minimizes waste and avoids the use of more hazardous fluorinating agents.
For the amination of the naphthalene core, green chemistry encourages moving away from classical nitration-reduction sequences, which use strong acids and generate significant waste. Direct amination methods are being explored as a more sustainable alternative. researchgate.netrsc.org Furthermore, the choice of solvent is a critical aspect of green synthesis. Recent research has demonstrated the viability of performing reactions on amino naphthalenes in environmentally friendly solvents like water or even under solvent-free conditions. mdpi.comijcmas.com For example, an iodophor-catalyzed disulfenylation of amino naphthalenes was successfully developed in water, highlighting the potential for aqueous-phase synthesis. mdpi.com Another approach, termed "Grindstone Chemistry," involves the solvent-free grinding of solid reactants to produce 1-aminoalkyl-2-naphthols, offering an energy-efficient and clean synthetic route. ijcmas.com
Applying these green principles to the synthesis of this compound could involve:
Employing a catalytic, direct amination step on a difluoromethylated naphthalene precursor.
Utilizing fluoroform in a continuous flow process for the difluoromethylation step.
Conducting reaction steps in water or under solvent-free conditions to minimize the use of volatile organic compounds (VOCs).
By integrating these sustainable practices, the environmental impact of producing this compound and its analogs can be significantly reduced.
Conclusion and Future Research Directions
Summary of Current Understanding
1-Amino-6-(difluoromethyl)naphthalene is a specialized aromatic compound for which detailed research is emerging. The current understanding of this molecule is primarily based on the well-established chemistry of its constituent functional groups: the aminonaphthalene core and the difluoromethyl substituent. The amino group at the 1-position significantly influences the electronic properties of the naphthalene (B1677914) ring system, acting as a strong electron-donating group through resonance. This activation is expected to direct electrophilic substitution to the ortho and para positions (primarily C2, C4, and C5).
The difluoromethyl (-CF2H) group at the 6-position exerts a moderate electron-withdrawing effect and increases the molecule's lipophilicity. A key characteristic of the -CF2H group is its ability to act as a lipophilic hydrogen bond donor, a property that is increasingly exploited in medicinal chemistry as a bioisosteric replacement for hydroxyl, thiol, or even amine functionalities. alfa-chemistry.comresearchgate.net This dual electronic nature—an electron-donating amino group and an electron-withdrawing difluoromethyl group—suggests that this compound possesses unique photophysical and chemical properties that warrant further investigation. While specific experimental data for this compound is not widely available in peer-reviewed literature, its chemical behavior can be largely inferred from studies on related aminonaphthalenes and difluoromethylated aromatic compounds.
Emerging Synthetic Strategies for Fluorinated Naphthalene Derivatives
The synthesis of fluorinated naphthalene derivatives, including this compound, can be approached through various modern synthetic methodologies. These strategies can be broadly categorized into the construction of the naphthalene core with pre-installed functional groups or the late-stage functionalization of a pre-existing naphthalene scaffold.
Recent advances in C-H functionalization offer a direct route to introduce the difluoromethyl group onto a naphthalene ring. rsc.org Photocatalytic and radical-mediated processes have become powerful tools for the difluoromethylation of (hetero)arenes. rsc.org For instance, a pre-formed aminonaphthalene derivative could potentially undergo regioselective C-H difluoromethylation using reagents like difluoromethyl sulfones or other sources of the CF2H radical under photoredox conditions.
Alternatively, the naphthalene ring system can be constructed from simpler precursors. A plausible synthetic route could involve the cyclization of appropriately substituted precursors that already contain the amino and difluoromethyl functionalities. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halo-naphthalenes are also viable strategies for introducing the amino group. The difluoromethyl group can be installed by various methods, including the deoxyfluorination of a naphthaldehyde or the transformation of a carboxylic acid or its derivative. alfa-chemistry.com
A summary of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Key Reagents/Conditions |
| Late-Stage C-H Difluoromethylation | Direct introduction of a -CF2H group onto an aminonaphthalene scaffold. | Photocatalyst (e.g., iridium or ruthenium complexes), CF2H source (e.g., NaSO2CF2H), light source. |
| Ring Construction | Building the naphthalene core from acyclic or monocyclic precursors already bearing the required functional groups. | Cyclization reactions, transition-metal catalysis. |
| Cross-Coupling Reactions | Introduction of the amino group onto a pre-functionalized difluoromethylnaphthalene. | Palladium or copper catalysts, amine source, base. |
| Functional Group Interconversion | Conversion of an existing functional group (e.g., aldehyde, carboxyl) on the naphthalene ring to a difluoromethyl group. | Deoxyfluorinating agents (e.g., Deoxofluor), reduction of a trifluoromethyl group. |
Advancements in Spectroscopic and Computational Characterization Techniques
The unambiguous characterization of this compound would rely on a combination of advanced spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for the characterization of fluorinated compounds. azom.com The difluoromethyl group would exhibit a characteristic signal in the ¹⁹F NMR spectrum, typically appearing as a doublet due to coupling with the geminal proton (¹JFH). The chemical shift would be indicative of the electronic environment of the naphthalene ring. researchgate.netresearchgate.netrsc.org ¹H and ¹³C NMR would provide further structural information, with the difluoromethyl group showing characteristic couplings to adjacent carbon and hydrogen atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Electron ionization (EI) mass spectrometry of aminonaphthalenes typically shows a prominent molecular ion peak. nist.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-F stretching vibrations associated with the difluoromethyl group. nasa.govnasa.govresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict spectroscopic properties and to gain insight into the electronic structure of molecules. For this compound, DFT could be employed to:
Predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net
Calculate IR vibrational frequencies to aid in spectral assignment. nasa.gov
Model the molecular orbitals (HOMO/LUMO) to understand its electronic transitions and potential photophysical properties.
Prospects for Novel Chemical Transformations and Derivatizations
The presence of two distinct functional groups in this compound opens up numerous avenues for chemical transformations and the synthesis of novel derivatives.
Reactions of the Amino Group:
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. spcmc.ac.inorganic-chemistry.orglibretexts.org Subsequent reactions, such as the Sandmeyer reaction, would allow for the introduction of a wide range of substituents (e.g., halogens, cyano, hydroxyl) at the 1-position. The electron-withdrawing nature of the difluoromethyl group may influence the stability and reactivity of the diazonium intermediate. nih.gov
Amide and Sulfonamide Formation: The amino group can readily undergo acylation or sulfonylation to form amides and sulfonamides, respectively. hepatochem.comresearchgate.netnih.govrsc.org This allows for the attachment of various molecular fragments, which can be used to tune the compound's physical and biological properties.
N-Alkylation and N-Arylation: The amino group can be functionalized through reactions such as Buchwald-Hartwig amination to introduce alkyl or aryl substituents.
Reactions involving the Naphthalene Ring:
Electrophilic Aromatic Substitution: The amino group strongly activates the naphthalene ring towards electrophilic attack. Halogenation, nitration, and sulfonation would be expected to occur at the positions ortho and para to the amino group. The regioselectivity will be a subject of interest due to the interplay of the activating amino group and the deactivating difluoromethyl group.
The table below summarizes potential derivatization reactions.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X = Cl, Br, CN) | 1-Halo/Cyano-6-(difluoromethyl)naphthalene |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., EDC) | N-(6-(difluoromethyl)naphthalen-1-yl)amide derivatives |
| Sulfonamide Formation | Sulfonyl chloride, base | N-(6-(difluoromethyl)naphthalen-1-yl)sulfonamide derivatives |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-1-amino-6-(difluoromethyl)naphthalene derivatives |
Potential for Advanced Functional Material Design and Chemical Biology Tools
The unique combination of an electron-rich aminonaphthalene core and an electron-withdrawing, lipophilic difluoromethyl group makes this compound a promising candidate for applications in materials science and chemical biology.
Functional Materials:
Organic Electronics: Aminonaphthalene derivatives are known to possess interesting photophysical properties and have been investigated as components of organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of the difluoromethyl group could be used to tune the HOMO/LUMO energy levels, improve material processability, and enhance the stability of such devices.
Fluorescent Probes: The naphthalene scaffold is a well-known fluorophore. nih.govrsc.orgrsc.org The amino group often enhances fluorescence quantum yield. Derivatization of the amino group could lead to the development of "turn-on" or ratiometric fluorescent probes for the detection of specific analytes or for sensing changes in the local environment (e.g., polarity, pH). The difluoromethyl group may enhance the photostability and cellular uptake of such probes.
Chemical Biology Tools:
Bioisosteric Scaffolds: As the difluoromethyl group is a bioisostere of hydroxyl and thiol groups, this compound could serve as a core scaffold in the design of novel bioactive molecules. alfa-chemistry.comresearchgate.net Its derivatives could be explored as enzyme inhibitors or receptor ligands in drug discovery programs.
Probes for Biological Imaging: The inherent fluorescence of the aminonaphthalene core, combined with the unique properties of the difluoromethyl group, makes this compound an attractive starting point for the development of probes for biological imaging. nih.govrsc.org The lipophilicity imparted by the -CF2H group could facilitate membrane permeability, allowing for the imaging of intracellular targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 1-Amino-6-(difluoromethyl)naphthalene?
- Methodological Answer : Fluorination reactions, such as direct substitution or use of fluorinating agents (e.g., DAST or Deoxo-Fluor), should be evaluated for introducing the difluoromethyl group. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization in ethanol can enhance purity. Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to minimize byproducts like dehalogenated intermediates .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorination (δ ~ -120 to -140 ppm for CF groups), while NMR identifies aromatic proton splitting patterns.
- High-Resolution Mass Spectrometry (HRMS) : ESI or EI modes validate molecular ion peaks (e.g., [M+H]).
- Infrared Spectroscopy (FTIR) : N-H stretching (~3300 cm) and C-F vibrations (~1100–1250 cm) confirm functional groups .
Q. What are the primary toxicological endpoints to assess in preliminary hazard evaluations?
- Methodological Answer : Follow ATSDR guidelines (Table B-1), including systemic effects (hepatic, renal, respiratory) and acute exposure outcomes (lethality, body weight changes). Use rodent models (rats/mice) with oral or inhalation routes. Monitor biomarkers like serum ALT/AST for hepatotoxicity and urinary 1-naphthol for metabolic profiling .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s electronegativity increases lipophilicity (logP) and metabolic stability. Computational tools (e.g., COSMO-RS) predict solubility and bioavailability. Compare with non-fluorinated analogs to isolate electronic effects on aromatic ring reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data across studies?
- Methodological Answer : Apply risk-of-bias assessment tools (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or dose selection. Conduct meta-analyses using PRISMA guidelines, stratifying data by species, exposure duration, and route. Validate findings with in vitro models (e.g., HepG2 cells for hepatotoxicity) .
Q. What computational approaches are effective in predicting environmental fate and biodegradation pathways?
- Methodological Answer : Use EPI Suite to estimate biodegradation half-lives and QSAR models for partition coefficients (e.g., soil-water, K). Molecular dynamics simulations can model interactions with microbial enzymes (e.g., cytochrome P450). Validate with OECD 301F tests for aerobic mineralization .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding modes with enzymes (e.g., monoamine oxidases). Fluorescence quenching assays and SPR quantify binding affinity. DFT calculations identify electron transfer pathways influenced by the difluoromethyl group .
Q. How can emission rates of volatile derivatives be quantified in enclosed environments?
- Methodological Answer : Use headspace GC-MS with Tenax TA sorbent tubes to capture airborne naphthalene derivatives. Apply Fick’s law of diffusion to model emission rates at varying temperatures (e.g., 17°C vs. 21°C). Calibrate with internal standards (e.g., deuterated naphthalene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
